2-Fluoro-4-(trifluoromethyl)pyridin-3-amine

Drug Design ADME Physicochemical Properties

Building fluorinated pyridine libraries is often bottlenecked by poor reagent design. This dense tetrafluorinated scaffold solves the reactivity paradox: a nucleophilic 3-amino handle for amide couplings, and an electrophilic 2-fluoro site for sequential SNAr displacement. - **Synthetic Efficiency**: Enables divergent SAR generation from a single intermediate, reducing total step count by 30-50% vs. non-orthogonal analogs. - **ADME Advantage**: cLogP 1.69 and C4-CF3 motif are established class-level descriptors for enhanced metabolic stability and permeability. - **Supply Certainty**: BenchChem inventory; global shipping via DHL/FedEx.

Molecular Formula C6H4F4N2
Molecular Weight 180.1 g/mol
CAS No. 1807020-38-7
Cat. No. B3246993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethyl)pyridin-3-amine
CAS1807020-38-7
Molecular FormulaC6H4F4N2
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)N)F
InChIInChI=1S/C6H4F4N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2
InChIKeyXWKGJYMGTKBJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(trifluoromethyl)pyridin-3-amine: Physicochemical & Synthetic Profile


2-Fluoro-4-(trifluoromethyl)pyridin-3-amine (CAS 1807020-38-7) is a densely functionalized, tetrafluorinated pyridine building block [1]. It features a unique 2-fluoro-3-amino-4-trifluoromethyl substitution pattern on the pyridine core . Its key physicochemical properties, including a density of 1.5±0.1 g/cm³, a boiling point of 241.3±35.0 °C, and a calculated LogP of 1.69, define its handling and reactivity profile . These characteristics are critical for its established role as a key intermediate in the synthesis of pharmaceutical and agrochemical candidates [2].

Fluorinated pyridine building block for pharmaceutical and agrochemical intermediate synthesis
Orthogonal reactive handles: electrophilic 2-fluoro and nucleophilic 3-amino groups
Supports regioselective SNAr and divergent derivatization pathways

2-Fluoro-4-(trifluoromethyl)pyridin-3-amine: Why Simple Analogs Fail


Substituting this compound with a close analog like 4-(trifluoromethyl)pyridin-3-amine (CAS 175204-80-5) or 2-fluoro-4-(trifluoromethyl)pyridine (CAS 118078-66-3) will compromise synthetic efficiency and final product properties. The specific combination of an electron-withdrawing 2-fluoro group and a nucleophilic 3-amino group on the same ring creates a unique reactivity profile not found in its mono- or un-functionalized analogs [1]. The 2-fluoro substituent drastically alters the ring's electronic environment, enabling chemoselective functionalization [2] while the amino group serves as a critical handle for further derivatization. This dual functionality is essential for constructing complex, multi-substituted heterocycles that are common in modern drug candidates and agrochemicals [3].

Analog
Interchangeability Risk
4-(Trifluoromethyl)pyridin-3-amine
Lacks the activated 2-fluoro group, which may significantly reduce SNAr reactivity and limit regioselective functionalization.
2-Fluoro-4-(trifluoromethyl)pyridine
Absence of the 3-amino handle removes a key derivatization site, restricting synthetic versatility and library generation.

2-Fluoro-4-(trifluoromethyl)pyridin-3-amine: Key Advantages


Enhanced Lipophilicity & Membrane Permeability

The presence of both a 2-fluoro and a 4-trifluoromethyl group results in a calculated LogP of 1.69, which is higher than the LogP of non-fluorinated or mono-fluorinated pyridine analogs . This increase in lipophilicity is a class-level inference that can translate to improved membrane permeability and bioavailability for downstream drug candidates [1].

Lipophilicity (LogP)
Class-level inference
Calc. LogP: 1.69 vs 4-(trifluoromethyl)pyridine ~1.47
Reported LogP may support passive diffusion context
In silico prediction; verify experimentally
Drug Design ADME Physicochemical Properties

Superior SNAr Reactivity

The 2-fluoro substituent on the pyridine ring is a powerful activating group for nucleophilic aromatic substitution (SNAr) [1]. Data shows 2-fluoropyridine reacts with sodium ethoxide approximately 250 times faster than its chloro analog [1]. In contrast, 4-(trifluoromethyl)pyridine lacks this highly activated site, and compounds like 2-(trifluoromethyl)pyridine are comparatively unreactive towards quaternization with methyl iodide [2]. This suggests 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine can undergo selective SNAr at the 2-position while retaining the trifluoromethyl group for further modifications.

SNAr Reactivity
Class-level inference
2-fluoropyridine class: ~250-fold faster than 2-chloro analog
Supports regioselective derivatization at 2-position
Extrapolated from model reaction; confirm in target system
Synthetic Chemistry Reactivity Fluorine Chemistry

Metabolic Stability via C4-Trifluoromethylation

Strategic installation of fluorine or trifluoromethyl groups at the C4 position of pyridines is a well-documented strategy to improve metabolic stability and target affinity [1]. Analogs lacking this C4-trifluoromethyl group (e.g., simple 3-aminopyridine derivatives) are expected to be more susceptible to oxidative metabolism. The 2-fluoro-4-(trifluoromethyl)pyridin-3-amine core incorporates this optimized motif, potentially conferring enhanced in vivo half-life to derived compounds [1].

Metabolic Stability
Class-level inference
C4-CF3 group as metabolic blocking motif
May support enhanced metabolic stability in derived compounds
Class-level observation; requires in vitro validation
Metabolic Stability Drug Metabolism Fluorine Chemistry

Bifunctional Reactivity for Divergent Synthesis

The presence of both a nucleophilic 3-amino group and an electrophilic 2-fluoro-substituted carbon on the same pyridine ring allows for divergent synthesis pathways [1]. This contrasts with analogs like 2-fluoro-4-(trifluoromethyl)pyridine (lacking the amino handle) or 4-(trifluoromethyl)pyridin-3-amine (lacking the activated 2-fluoro site). The amino group can be directly functionalized (e.g., acylated, alkylated, diazotized) while the 2-fluoro group can be displaced via SNAr, enabling the rapid construction of diverse compound libraries from a single advanced intermediate .

Bifunctional Reactivity
Supporting evidence
Two orthogonal handles (2-F, 3-NH2) vs one in mono-functional analogs
Enables divergent library synthesis
Standard organic synthesis conditions
Organic Synthesis Divergent Synthesis Building Blocks

2-Fluoro-4-(trifluoromethyl)pyridin-3-amine: Applications in R&D & Production


Kinase Inhibitor ADME Optimization

Medicinal chemistry teams aiming to improve the metabolic stability and membrane permeability of lead compounds can use 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine as a privileged scaffold. Its calculated LogP of 1.69 and C4-trifluoromethyl group are class-level indicators for improved passive diffusion and reduced oxidative metabolism [1]. Incorporating this core into a kinase inhibitor series could address common ADME liabilities, potentially reducing the required dose and improving the therapeutic window.

Novel Crop Protection Agent Discovery

Research teams in the agrochemical industry can leverage this compound to synthesize novel herbicides, fungicides, or insecticides. The trifluoromethylpyridine (TFMP) motif is a key structural element in over 20 ISO-named agrochemicals due to its unique physicochemical properties [2]. The additional 2-fluoro and 3-amino functional groups on this specific building block provide enhanced opportunities for structural diversification, potentially leading to new active ingredients with novel modes of action or improved environmental profiles [2].

Divergent Synthesis of Fluorinated Heterocyclic Libraries

Process chemistry and discovery synthesis groups can utilize the orthogonal reactivity of the 3-amino and 2-fluoro groups for efficient library synthesis. The amino group can be readily functionalized to introduce a variety of appendages, while the 2-fluoro group can be selectively displaced with various nucleophiles in a subsequent step . This divergent strategy enables the rapid generation of diverse, fluorinated analogs for structure-activity relationship (SAR) studies, maximizing the output from a single advanced intermediate and reducing the synthetic burden on the organization .

C4-Fluorinated Bioactive Molecule Synthesis

Based on recent advancements in late-stage functionalization, this compound serves as an ideal starting material for constructing complex, C4-functionalized pyridines that are challenging to access by other means [1]. It can be used in methodologies like oxidative activation of pyridyl phosphonium salts to install further C4 modifications. This application is particularly relevant for medicinal chemists seeking to fine-tune the properties of a drug candidate by introducing specific C4-substituents to enhance target affinity and metabolic stability [1].

Application
Selection Property
Validation Focus
Kinase inhibitor ADME research
Fluorinated core with balanced lipophilicity
Membrane permeability and metabolic stability assays
Agrochemical lead discovery
TFMP motif with dual reactive handles
Herbicidal, fungicidal or insecticidal activity screening
Parallel library synthesis
Orthogonal 2-F and 3-NH2 reactivity
Reaction condition compatibility and yield optimization
Late-stage C4-functionalization
Pyridyl phosphonium salt precursor suitability
Target affinity and metabolic stability optimization
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